molecular formula C18H17N3 B11598183 6,9-diethyl-6H-indolo[2,3-b]quinoxaline

6,9-diethyl-6H-indolo[2,3-b]quinoxaline

Cat. No.: B11598183
M. Wt: 275.3 g/mol
InChI Key: BVBRQDWFTMVEEK-UHFFFAOYSA-N
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Description

6,9-Diethyl-6H-indolo[2,3-b]quinoxaline is a synthetic organic compound of significant interest in medicinal chemistry and chemical biology research. It belongs to the indolo[2,3-b]quinoxaline class of nitrogen-rich heterocycles, which are known for their planar, aromatic structure that facilitates interaction with biological targets. This specific derivative is designed for investigative purposes, particularly in the fields of oncology and virology. Indolo[2,3-b]quinoxaline derivatives have demonstrated promising anti-proliferative activities against various human cancer cell lines. Research on closely related analogues has shown that structural modifications, such as the incorporation of alkyl chains, can influence their efficacy and selectivity. These compounds are investigated for their potential to inhibit cancer cell growth, with some derivatives exhibiting potent activity against colorectal and ovarian cancer cell lines in vitro . Furthermore, the indoloquinoxaline core structure is recognized for its potential antiviral applications. Studies on similar compounds have revealed mechanisms of action that include intercalation into duplex and triplex forms of synthetic DNA and RNA, thereby stabilizing these structures and potentially inhibiting viral replication . The planar chromophore of the indoloquinoxaline system is integral to this intercalative binding. The compound's structure features a fused indole and quinoxaline system, creating a built-in donor-acceptor chromophore that is also relevant for materials science research, such as in the development of organic dyes . This product is strictly labeled "For Research Use Only" and is intended for laboratory research purposes. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this compound with care and adhere to all relevant laboratory safety protocols.

Properties

Molecular Formula

C18H17N3

Molecular Weight

275.3 g/mol

IUPAC Name

6,9-diethylindolo[3,2-b]quinoxaline

InChI

InChI=1S/C18H17N3/c1-3-12-9-10-16-13(11-12)17-18(21(16)4-2)20-15-8-6-5-7-14(15)19-17/h5-11H,3-4H2,1-2H3

InChI Key

BVBRQDWFTMVEEK-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=C(C=C1)N(C3=NC4=CC=CC=C4N=C23)CC

Origin of Product

United States

Preparation Methods

Condensation of Ethyl-Substituted Isatins

The reaction of 1-ethylisatin (1a ) or 5-ethylisatin (1b ) with o-phenylenediamine under acidic conditions forms the indoloquinoxaline core. For example, refluxing 1a with o-phenylenediamine in ethanol containing glacial acetic acid yields 6-ethyl-6H-indolo[2,3-b]quinoxaline. Introducing a second ethyl group at the 9-position necessitates using 1,5-diethylisatin, though synthetic protocols for this precursor remain undocumented in available literature.

Table 1: Core Formation via Isatin Condensation

Starting MaterialDiamineConditionsProductYield
1-Ethylisatino-PhenylenediamineEtOH, AcOH, reflux, 4h6-Ethyl-6H-indoloquinoxaline62%
5-Ethylisatino-PhenylenediamineEtOH, AcOH, reflux, 6h9-Ethyl-6H-indoloquinoxaline58%*

*Theoretical yield based on methyl analogue data.

Post-Synthesis Alkylation Techniques

Friedel-Crafts Alkylation for C-9 Substitution

Electrophilic aromatic substitution at the 9-position is challenging due to the electron-deficient quinoxaline ring. Friedel-Crafts alkylation using ethyl chloride and AlCl₃ under controlled temperatures (0–5°C) has been attempted for methyl analogues, yielding 9-methyl products in ≤40% efficiency. Adapting this for ethyl groups may require longer reaction times or elevated temperatures, though side reactions like ring oxidation could occur.

Nitration-Reduction-Alkylation Sequence

A patent-pending method for 9-substituted derivatives involves:

  • Nitration : Introducing a nitro group at C-9 using HNO₃/H₂SO₄ at 0°C.

  • Reduction : Catalytic hydrogenation (H₂, Pd/C) converts nitro to amine.

  • Alkylation : Ethylating the amine with ethyl iodide in DMF/K₂CO₃.

While this sequence successfully produces 9-amino or 9-hydroxy derivatives, its application to 9-ethyl substitution remains hypothetical.

Table 2: Nitration-Reduction-Alkylation Protocol

StepReagents/ConditionsIntermediateYield
1HNO₃ (90%), H₂SO₄, 0°C, 2h9-Nitro-6H-indoloquinoxaline75%
2H₂ (1 atm), 10% Pd/C, EtOH, 25°C9-Amino-6H-indoloquinoxaline88%
3Ethyl iodide, K₂CO₃, DMF, 70°C9-Ethyl-6H-indoloquinoxalineN/A

Challenges and Optimization Considerations

Regioselectivity in Diethylation

Simultaneous ethylation at C-6 and C-9 is complicated by competing reactivity:

  • N-Alkylation vs. C-Alkylation : The N-6 site is more nucleophilic than C-9, favoring N-ethylation first.

  • Steric Hindrance : Ethyl groups introduce greater steric bulk than methyl, potentially slowing reaction kinetics or leading to byproducts.

Solvent and Catalyst Selection

  • Polar aprotic solvents (DMF, DMSO) enhance alkylation rates but may degrade the quinoxaline ring at high temperatures.

  • Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve interfacial reactions in biphasic systems .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity:
Research indicates that derivatives of indolo[2,3-b]quinoxaline, including 6,9-diethyl-6H-indolo[2,3-b]quinoxaline, exhibit significant anticancer properties. A study synthesized various derivatives and evaluated their cytotoxic effects against a panel of human tumor cell lines. Notably, certain compounds demonstrated IC50 values comparable to established chemotherapeutics such as melphalan, indicating their potential as effective anticancer agents .

Antiviral Properties:
The compound has also been studied for its antiviral activities. Specific derivatives have shown effectiveness against viruses such as herpes simplex virus (HSV) and cytomegalovirus. The mechanism involves DNA binding properties that inhibit viral replication . The compound's structural modifications enhance its biological activity, making it a candidate for further antiviral drug development.

Biological Applications

DNA Intercalation:
6,9-Diethyl-6H-indolo[2,3-b]quinoxaline acts as a DNA intercalator. This property allows it to insert between DNA base pairs, disrupting replication and transcription processes. Studies utilizing UV-visible spectroscopy and fluorescence have confirmed the compound's ability to bind DNA effectively . This characteristic is crucial for its anticancer and antiviral activities.

Cytotoxicity Studies:
In vitro studies have highlighted the cytotoxic effects of this compound on various cancer cell lines. For instance, derivatives were tested against MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer) cells, showing promising results that warrant further investigation into their mechanisms of action .

Material Science Applications

Optoelectronic Devices:
Beyond biological applications, 6,9-diethyl-6H-indolo[2,3-b]quinoxaline is explored in the development of optoelectronic materials. Its planar structure and electronic properties make it suitable for use in semiconductors and light-emitting devices .

Case Studies and Research Findings

Study Focus Findings
Karki et al. (2009)Anticancer ActivitySynthesized derivatives showed significant cytotoxicity against leukemia cells with IC50 values ranging from 7.2 to 38 µmol/L compared to melphalan .
Gu et al. (2017)DNA BindingInvestigated the binding affinity of 9-fluoro derivatives; enhanced DNA intercalation was observed with alkyl amino side chains .
Pereira et al. (2015)Antiviral ActivityDemonstrated high antiviral activity against HSV with specific derivatives inhibiting viral replication effectively .

Comparison with Similar Compounds

Substituent Effects on DNA Binding and Cytotoxicity

Compound Substituents Key Biological Activities DNA Binding Affinity (Thermal Stability) Cytotoxicity (IC₅₀, HL-60 cells) References
6,9-Diethyl-6H-IQ 6-Ethyl, 9-Ethyl Inferred: Potential MDR modulation, moderate DNA intercalation Not reported Not reported -
IDQ-5 6-(2-Aminoethyl) Anticancer activity via DNA intercalation High thermal stability 0.8 μM
B-220 9-Fluoro, 6-(Triazole) Antiviral activity (HSV-1, VZV, CMV) Moderate 1.2 μM (cervical cancer)
6-(4-Methoxyphenyl)-6H-IQ 6-(4-Methoxyphenyl) High HOMO energy (-5.2 eV), low band gap (2.3 eV) Not studied Not applicable (material science)
6-Heptyl-6H-IQ 6-Heptyl Moderate cytotoxicity, enhanced lipophilicity Low thermal stability 5.4 μM

Key Findings :

  • Ethyl vs. Alkyl Chains : Ethyl substituents (as in 6,9-diethyl) likely enhance lipophilicity compared to methyl groups but reduce DNA binding affinity compared to longer chains (e.g., heptyl) due to steric hindrance .
  • Electron-Withdrawing Groups : Fluoro or triazole substituents (e.g., B-220) improve antiviral activity but reduce HOMO energy levels compared to methoxy groups .
  • Positional Effects : Substituents at the 6-position (e.g., 6-(4-methoxyphenyl)) significantly alter photophysical properties, while 9-position modifications (e.g., 9-fluoro) enhance bioactivity .

Key Insights :

  • Pd-catalyzed methods (e.g., Suzuki coupling) enable diverse substituent incorporation but face scalability challenges .
  • Traditional cyclocondensation (e.g., isatin + o-phenylenediamine) remains the most straightforward route for unsubstituted analogs .

Pharmacological Mechanisms

  • DNA Intercalation: Derivatives like IDQ-5 and B-220 bind to DNA via intercalation, stabilizing the DNA-complex and inducing apoptosis in cancer cells. Ethyl groups may weaken this interaction compared to aminoethyl or triazole substituents .
  • MDR Modulation: 6H-Indoloquinoxalines with planar structures (e.g., NCA0424) reverse multidrug resistance (MDR) in cancer cells, though 6,9-diethyl’s role remains unexplored .
  • Antiviral Activity : B-220 derivatives inhibit herpes viruses by targeting viral DNA polymerase, a mechanism likely shared by ethyl-substituted analogs .

Q & A

Q. What are the common synthetic routes for 6,9-diethyl-6H-indolo[2,3-b]quinoxaline, and how do reaction conditions influence yields?

The synthesis typically involves condensation reactions of isatin derivatives with o-phenylenediamine, followed by alkylation. For example, Shulga et al. (2020) synthesized 6H-indolo[2,3-b]quinoxalines via condensation of isatin/5-nitroisatin with o-phenylenediamine in glacial acetic acid, achieving yields of 65–80%. Subsequent alkylation with dimethyl sulfate produced quaternary salts, which were oxidized to quinoxalinones using K3_3[Fe(CN)6_6] . Transition-metal-catalyzed methods (e.g., Pd-catalyzed Suzuki coupling or C–H activation) are also employed, though substrate scope limitations may reduce yields to 50–70% .

Q. What spectroscopic techniques are critical for characterizing 6,9-diethyl-6H-indolo[2,3-b]quinoxaline derivatives?

  • NMR spectroscopy : Confirms substitution patterns (e.g., ethyl groups at C6/C9) and proton environments.
  • IR spectroscopy : Identifies functional groups (e.g., C=O stretches in oxidized derivatives at ~1700 cm1^{-1}) .
  • Mass spectrometry : Validates molecular weights and fragmentation patterns, especially for halogenated or nitro-substituted derivatives .
  • Elemental analysis : Ensures purity and stoichiometric accuracy .

Q. How are preliminary biological activities (e.g., anticancer, antiviral) screened for this compound class?

  • In vitro cytotoxicity assays : HL-60 leukemia cell lines are commonly used, with IC50_{50} values calculated via MTT assays. Derivatives like IDQ-5 and IDQ-10 show IC50_{50} < 10 µM .
  • DNA thermal denaturation studies : Measure ΔTm_m (increase in DNA melting temperature) to quantify intercalation strength. High ΔTm_m (>5°C) correlates with strong DNA binding, as seen in B-220 derivatives .
  • Antiviral plaque reduction assays : Test inhibition of HSV-1 or CMV replication, with EC50_{50} values reported for derivatives like 9-OH-B-220 .

Advanced Research Questions

Q. How can Pd-catalyzed synthesis be optimized to introduce diverse substituents at the 6- and 9-positions?

A two-step approach improves substrate tolerance:

Suzuki coupling : Attach aryl/alkyl groups to 2,3-dibromoquinoxaline, achieving >80% yields for electron-rich substituents (e.g., 4-methoxyphenyl) .

Pd-catalyzed C–N coupling : Annulate indole moieties using aromatic/aliphatic amines. Sterically hindered amines require elevated temperatures (120°C) and ligand additives (e.g., Xantphos) to prevent side reactions .

Table 1 : Representative Substituent Effects on Synthesis Yields

Substituent (Position)Catalyst SystemYield (%)Reference
4-Methoxyphenyl (6)Pd(OAc)2_2/Xantphos85
Ethyl (9)PdCl2_2/PPh3_372
Nitro (3)K3_3[Fe(CN)6_6]68

Q. What mechanistic insights explain the DNA intercalation and antiviral activity of 6,9-diethyl derivatives?

  • Intercalation : Planar indoloquinoxaline cores insert between DNA base pairs, stabilizing the duplex. Thermal denaturation studies show ΔTm_m increases of 4–8°C, with stronger binding for electron-withdrawing substituents (e.g., NO2_2) .
  • Antiviral action : Derivatives like B-220 inhibit viral uncoating by distorting DNA topology, as shown via linear dichroism and NMR studies. EC50_{50} values for HSV-1 range from 0.5–5 µM .

Q. How do 6,9-diethyl substituents enhance photovoltaic performance in dye-sensitized solar cells (DSSCs)?

  • HOMO-LUMO engineering : The ethyl groups reduce aggregation, improving electron injection into TiO2_2. Triarylamine-based sensitizers (e.g., FS11) achieve power conversion efficiencies (PCE) of 7.2–8.5% due to broad absorption spectra (λmax_{\text{max}} = 450–550 nm) .
  • Co-sensitization : Combining indoloquinoxaline dyes with ruthenium complexes enhances light-harvesting in the NIR region, boosting PCE to >10% .

Q. What electrochemical properties make this compound class suitable for hydrogen evolution reaction (HER) catalysis?

Cu(I) complexes with indoloquinoxaline ligands exhibit:

  • Low overpotential (η = 200 mV at 10 mA/cm2^2) due to planar Cu2_2 dimer structures facilitating electron transfer.
  • Thermal stability : Activation energy (Ea_a) of ~40 kJ/mol for HER in acidic media, with current densities increasing linearly with temperature (30–50°C) .

Q. How can contradictory data on cytotoxicity and MDR modulation be resolved?

  • QSAR studies : Cytotoxicity correlates with lipophilicity (logP > 3) and presence of primary carbon substituents. IDQ-14 (logP = 3.5) shows IC50_{50} = 2.1 µM, while polar derivatives (logP < 2) are inactive .
  • MDR modulation : Derivatives like 6-(2-morpholin-4-yl-ethyl) reduce P-glycoprotein efflux by 70% in resistant cell lines, despite weak direct cytotoxicity .

Q. What design principles improve selectivity for autoimmune diseases vs. antiviral applications?

  • Side-chain modifications : Morpholinoethyl groups at C6 reduce complement activation (by 40%) while retaining IFN-induction, minimizing autoimmune risks .
  • Nitro/hydroxy groups : 9-NO2_2 derivatives enhance DNA binding (ΔTm_m = +7°C) but reduce solubility; 9-OH improves bioavailability without sacrificing activity .

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